Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of a nitro group at the 6-position and an ethyl ester group at the 3-position of the pyrazolo[1,5-a]pyrimidine core makes it a unique and versatile molecule with significant potential in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrimidine derivatives have been shown to have a range of effects, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl 2-cyano-3,3-dimethylacrylate in the presence of a base, followed by nitration to introduce the nitro group at the 6-position . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as solvent.
Major Products:
Reduction: Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Hydrolysis: 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation pathways.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Comparison with Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and high density, used in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and detonation performance.
6-Nitro-4,7-dihydroazolo[1,5-a]pyrimidines: Studied for their biological activity and synthetic applications.
Uniqueness: Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of a nitro group and an ethyl ester group allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-2-17-9(14)7-4-11-12-5-6(13(15)16)3-10-8(7)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYJWGFJADCGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545287 | |
Record name | Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105411-95-8 | |
Record name | Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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